molecular formula C11H13ClO2 B3006788 Methyl 2-chloro-3-phenylbutanoate CAS No. 1251140-31-4

Methyl 2-chloro-3-phenylbutanoate

Cat. No.: B3006788
CAS No.: 1251140-31-4
M. Wt: 212.67
InChI Key: TVPXLYSPHBATPL-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 2-chloro-3-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Mode of Action

This reaction involves the breaking of the ester bond by water or a hydroxide ion, resulting in the formation of an alcohol and a carboxylic acid or its salt . This reaction could potentially be catalyzed by enzymes in biological systems .

Biochemical Pathways

The products of hydrolysis, an alcohol and a carboxylic acid, can participate in numerous other reactions, potentially affecting multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-chloro-3-phenylbutanoate are not well-studied. As an ester, it is likely to be lipophilic, which could influence its absorption and distribution. It may be metabolized primarily through hydrolysis, as mentioned above. The resulting alcohol and carboxylic acid or its salt could then be further metabolized or excreted .

Result of Action

The products of its hydrolysis could potentially have various effects depending on their specific structures and the cellular context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the rate of ester hydrolysis. Moreover, the presence of specific enzymes or other biomolecules could also influence its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-3-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-phenylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO(_{4})) in acidic or neutral medium.

Major Products Formed

    Substitution: 2-hydroxy-3-phenylbutanoate.

    Reduction: 2-chloro-3-phenylbutanol.

    Oxidation: 2-chloro-3-phenylbenzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-phenylpropanoate
  • Methyl 2-chloro-3-phenylpentanoate
  • Ethyl 2-chloro-3-phenylbutanoate

Uniqueness

Methyl 2-chloro-3-phenylbutanoate is unique due to its specific structural features, such as the presence of a chlorine atom and a phenyl group on the butanoate backbone. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 2-chloro-3-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPXLYSPHBATPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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